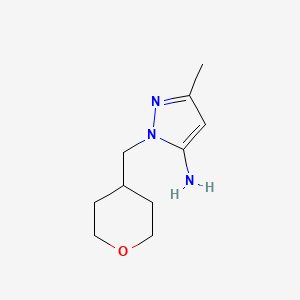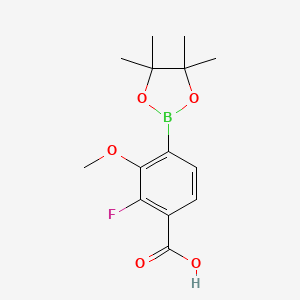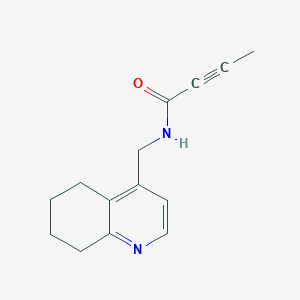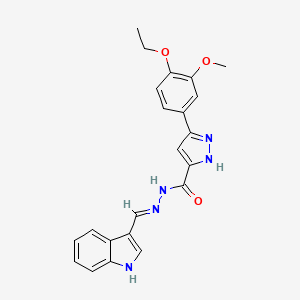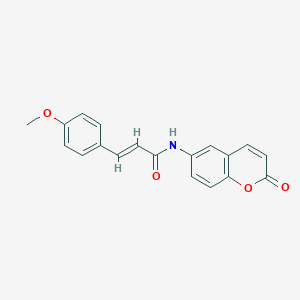
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide, also known as MOC-31, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOC-31 is a member of the chromenone family and is a potent inhibitor of the epithelial cell adhesion molecule (EpCAM). The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various diseases and physiological processes.
Mecanismo De Acción
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide exerts its effects by binding to the EpCAM protein, which is overexpressed in many types of cancer cells. The binding of (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide to EpCAM inhibits the signaling pathways that promote cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to modulate the immune response, and has been proposed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has also been shown to have anti-inflammatory effects, and has been proposed as a potential treatment for inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is its specificity for EpCAM, which allows for the selective inhibition of cancer cells without affecting normal cells. However, the compound has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide. One area of interest is in the development of more potent and selective inhibitors of EpCAM, which could have even greater therapeutic potential for the treatment of cancer and other diseases. Additionally, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide may have applications in the field of regenerative medicine, where it could be used to promote the differentiation of stem cells into specific cell types. Finally, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide could also be used in the development of diagnostic tools for the detection of EpCAM-expressing cancer cells.
Métodos De Síntesis
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylboronic acid with 2-oxo-2H-chromene-6-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate can then be reacted with propargylamine to yield the final product, (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology, where (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells. The compound has been shown to be particularly effective against breast, colon, and lung cancer cells, and has been proposed as a potential therapeutic agent for these types of cancer.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-16-7-2-13(3-8-16)4-10-18(21)20-15-6-9-17-14(12-15)5-11-19(22)24-17/h2-12H,1H3,(H,20,21)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYPXBSJTHOSNZ-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

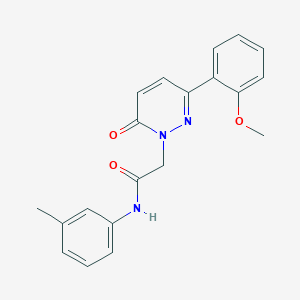
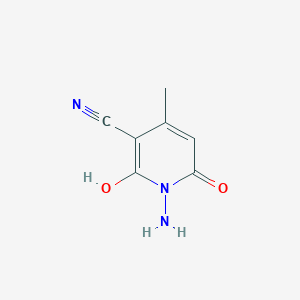

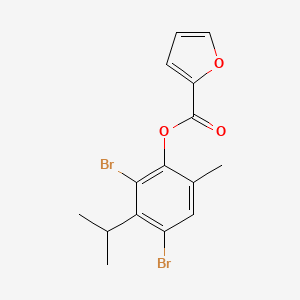
![2-Cyclopentyl-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2950176.png)
![3-(4-fluorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2950177.png)
